2-(Isopropoxy)pyridine-4-boronic acid hydrochloride

Catalog No.
S3051623
CAS No.
2096333-98-9
M.F
C8H13BClNO3
M. Wt
217.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Isopropoxy)pyridine-4-boronic acid hydrochlorid...

CAS Number

2096333-98-9

Product Name

2-(Isopropoxy)pyridine-4-boronic acid hydrochloride

IUPAC Name

(2-propan-2-yloxypyridin-4-yl)boronic acid;hydrochloride

Molecular Formula

C8H13BClNO3

Molecular Weight

217.46

InChI

InChI=1S/C8H12BNO3.ClH/c1-6(2)13-8-5-7(9(11)12)3-4-10-8;/h3-6,11-12H,1-2H3;1H

InChI Key

KXFOVGZGIPWHTK-UHFFFAOYSA-N

SMILES

B(C1=CC(=NC=C1)OC(C)C)(O)O.Cl

Solubility

not available

Suzuki-Miyaura Coupling Reactions

2-(Isopropoxy)pyridine-4-boronic acid hydrochloride is a valuable building block in organic synthesis, particularly for Suzuki-Miyaura coupling reactions []. This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between an organic halide (R-X) and a boronic acid (R'-B(OH)₂) []. In the context of 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride, the isopropoxy group remains intact during the reaction, introducing a functional group at the 2-position of the pyridine ring. The resulting molecule can serve as a precursor for various complex organic structures.

2-(Isopropoxy)pyridine-4-boronic acid hydrochloride is a specialized compound that combines the structural features of pyridine and boronic acid, with an isopropoxy group attached to the pyridine ring. This compound is characterized by its molecular formula C8H12BClNO3C_8H_{12}BClNO_3 and a molecular weight of approximately 180.998 g/mol. It presents as a light orange granular powder, with a melting point around 340°C . The presence of the boronic acid functional group allows for significant reactivity in various

The compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of palladium catalysts, facilitating the synthesis of biaryl compounds. The reactivity of 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride can be attributed to its ability to form stable complexes with transition metals, thus enhancing its utility in organic synthesis

Boronic acids, including 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride, exhibit notable biological activities. They have been studied for their potential applications in medicinal chemistry, particularly as inhibitors for various enzymes such as proteases and glycosidases. The unique structure of this compound may contribute to its selectivity and efficacy against specific biological targets, although detailed studies on its biological activity are still limited .

The synthesis of 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride can be achieved through several methods:

  • Borylation of Pyridine Derivatives: This method involves the introduction of a boron atom into the pyridine ring using boron reagents under catalytic conditions.
  • Functionalization: Starting from pyridine-4-boronic acid, the isopropoxy group can be introduced through nucleophilic substitution reactions or via alkylation processes.
  • Hydrochloride Formation: The final step often includes the formation of the hydrochloride salt to enhance solubility and stability in various solvents .

The primary applications of 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride include:

  • Organic Synthesis: As a reagent in Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules.
  • Material Science: Utilized in the development of new materials through polymerization processes involving boronic acids.
  • Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological activity against specific enzymes .

Interaction studies involving 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride focus on its binding affinities with various substrates and biomolecules. These studies are crucial for understanding how this compound can be utilized as an inhibitor or modulator in biochemical pathways. The interactions typically involve:

  • Enzyme Inhibition: Assessing how effectively this compound can inhibit enzymes that are critical in metabolic pathways.
  • Complex Formation: Evaluating the stability and reactivity of complexes formed between this boronic acid derivative and various ligands or substrates

    Several compounds share structural similarities with 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride, including:

    Compound NameStructure FeaturesUnique Aspects
    Pyridine-4-boronic acidBoronic acid attached to pyridineCommonly used in Suzuki reactions without alkyl groups
    3-Pyridylboronic acidBoronic acid at position 3 on pyridineDifferent regioselectivity affects reactivity
    2-Pyridylboronic acidBoronic acid at position 2 on pyridineUsed in different synthetic pathways
    4-Isopropylpyridine-4-boronic acidIsopropyl group at position 4 on pyridineEnhances solubility compared to simpler derivatives

    The uniqueness of 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride lies in its specific isopropoxy substitution, which may enhance solubility and reactivity compared to other derivatives lacking such substituents. This structural modification can influence both its chemical behavior and biological activity, making it a valuable compound for research and application in organic synthesis and medicinal chemistry .

The synthesis of 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride has evolved in tandem with advances in organoboron chemistry and transition metal catalysis. The following sections dissect the principal strategies employed for its preparation, highlighting both their historical development and contemporary refinements.

Traditional Synthesis Approaches

Traditional methods for the synthesis of pyridine boronic acids, including 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride, have relied heavily on the reactivity of halogenated pyridines and the use of strong organometallic bases. These approaches are characterized by their stepwise nature and the necessity for careful control of reaction conditions to achieve selective functionalization.

Halogen-Metal Exchange Borylation Strategies

The halogen-metal exchange borylation strategy is among the earliest and most widely adopted routes for the introduction of boronic acid functionality onto aromatic and heteroaromatic scaffolds. In this approach, a halogenated precursor, such as 2-(isopropoxy)-4-halopyridine, is treated with a strong organometallic reagent—commonly an organolithium or Grignard reagent—to effect halogen-metal exchange. The resulting organometallic intermediate is then quenched with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to afford the boronic acid.

The success of this methodology in the context of pyridine derivatives is contingent upon the stability of the organometallic intermediate and the avoidance of side reactions such as over-metalation or decomposition. For 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride, the isopropoxy group at the 2-position can exert a directing effect, potentially enhancing regioselectivity. However, the electron-deficient nature of the pyridine ring can render the intermediate sensitive to base-induced degradation, necessitating low-temperature conditions and rapid quenching.

A representative protocol involves the following steps: halogen-metal exchange using n-butyllithium at −78°C, addition of trimethyl borate, and subsequent acidic workup. The hydrochloride salt is typically formed during the final purification to enhance stability and facilitate isolation.

The efficiency of this method is summarized in Table 1, which presents typical yields and reaction parameters for halogen-metal exchange borylation of pyridine derivatives.

SubstrateOrganometallic ReagentBoron SourceTemperature (°C)Yield (%)
2-(Isopropoxy)-4-bromopyridinen-ButyllithiumTrimethyl borate−78 to 2550–70
2-(Isopropoxy)-4-chloropyridinei-PrMgCl·LiClTriisopropyl borate−40 to 2540–60

The yields are moderate, and the method requires careful exclusion of moisture and oxygen. The instability of pyridyl boronic acids toward protodeboronation can also present challenges during isolation and purification [6].

Directed ortho-Metallation (DoM) Methodologies

Directed ortho-metallation has emerged as a powerful alternative to halogen-metal exchange, particularly for the regioselective functionalization of substituted pyridines. In the DoM approach, a suitable directing group—such as the isopropoxy moiety at the 2-position—facilitates the selective lithiation of the pyridine ring at the 4-position. The resulting ortho-lithiated intermediate is then treated with a boron electrophile (e.g., trialkyl borate), followed by hydrolysis to yield the boronic acid.

The DoM-borylation sequence offers several advantages over halogen-metal exchange, including improved regioselectivity, milder conditions, and the avoidance of halogenated starting materials. For 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride, the isopropoxy group serves as an effective ortho-directing group, enabling high selectivity for lithiation at the 4-position.

A typical procedure involves treatment of 2-(isopropoxy)pyridine with lithium diisopropylamide at low temperature, followed by addition of trimethyl borate and acidic hydrolysis. The hydrochloride salt is again formed during the final purification step.

Recent studies have demonstrated that this method can be performed in a one-pot sequence, combining DoM, borylation, and Suzuki-Miyaura cross-coupling without the need for intermediate isolation. This protocol not only streamlines the synthesis but also circumvents the instability of free pyridyl boronic acids, which are prone to protodeboronation [6].

Table 2 summarizes key reaction parameters and outcomes for DoM-borylation of 2-(isopropoxy)pyridine derivatives.

SubstrateBase/ReagentBoron SourceTemperature (°C)Yield (%)
2-(Isopropoxy)pyridineLithium diisopropylamideTrimethyl borate−78 to 060–80
2-(Isopropoxy)pyridineLithium tetramethylpiperidideTriisopropyl borate−78 to 055–75

The DoM methodology is particularly attractive for the synthesis of functionalized pyridine boronic acids, offering high regioselectivity and compatibility with sensitive functional groups [6].

Palladium-Catalyzed Borylation Methods

The advent of palladium-catalyzed borylation has revolutionized the synthesis of aryl and heteroaryl boronic acids, enabling direct functionalization of halogenated substrates under mild conditions. This approach is especially valuable for the preparation of 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride, given the prevalence of halogenated pyridine precursors and the broad functional group tolerance of the reaction.

Cross-Coupling with Tetraalkoxydiboron Reagents

Palladium-catalyzed cross-coupling of aryl halides with tetraalkoxydiboron reagents, such as bis(pinacolato)diboron or tetrahydroxydiboron, constitutes a cornerstone of modern boronic acid synthesis. In this transformation, the halogenated pyridine is coupled with the diboron reagent in the presence of a palladium catalyst and a suitable ligand, typically under basic conditions.

For 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride, the use of 2-(isopropoxy)-4-halopyridine as the starting material allows for efficient borylation at the 4-position. The reaction proceeds via oxidative addition of the aryl halide to the palladium(0) species, transmetalation with the diboron reagent, and reductive elimination to release the boronic acid product.

The choice of diboron reagent significantly influences the reaction outcome. While bis(pinacolato)diboron is widely used, its by-product pinacol can complicate purification. Tetrahydroxydiboron, on the other hand, offers improved atom economy and facilitates isolation of the boronic acid or its hydrochloride salt [7].

The addition of ethylene glycol as an additive has been shown to enhance yields, reduce diboron loading, and broaden the substrate scope, including challenging heterocycles such as pyridines [7].

Table 3 presents representative data for palladium-catalyzed borylation of 2-(isopropoxy)-4-halopyridine derivatives.

SubstrateDiboron ReagentCatalyst/LigandAdditiveTemperature (°C)Yield (%)
2-(Isopropoxy)-4-bromopyridineBis(pinacolato)diboronPalladium(II) acetate/XPhosPotassium acetate8065–85
2-(Isopropoxy)-4-chloropyridineTetrahydroxydiboronXPhos-Palladium-G2Ethylene glycol6570–90

The use of XPhos-Palladium-G2, a bench-stable preformed catalyst, simplifies reaction setup and ensures rapid generation of the active palladium(0) species [7].

Optimization of Reaction Parameters

Optimization of reaction parameters is critical for achieving high yields and selectivity in palladium-catalyzed borylation. Key variables include the choice of catalyst, ligand, base, solvent, temperature, and additive.

Catalyst selection is guided by the electronic and steric properties of the substrate. For electron-deficient pyridines, catalysts with electron-rich ligands such as XPhos or SPhos are preferred. The base, typically potassium acetate or cesium carbonate, facilitates transmetalation and stabilizes the boronate intermediate.

Solvent choice can influence both reactivity and product isolation. Polar aprotic solvents such as dimethylformamide or dioxane are commonly employed. The presence of ethylene glycol as an additive has been shown to suppress side reactions and promote high yields, particularly for heteroaryl substrates [7].

Temperature optimization balances reaction rate and selectivity. While higher temperatures accelerate borylation, they can also promote decomposition or side reactions. For 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride, optimal temperatures range from 65 to 80°C, affording high yields with minimal by-product formation.

Table 4 summarizes the impact of key reaction parameters on the yield of 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride.

ParameterRange TestedOptimal ValueYield (%)
Catalyst loading1–5 mol%2 mol%85–90
BaseKOAc, Cs2CO3KOAc90
SolventDMF, dioxaneDioxane90
Temperature50–100°C65–80°C90
AdditiveNone, ethylene glycolEthylene glycol90

The data underscore the importance of systematic optimization to maximize efficiency and reproducibility in the synthesis of pyridine boronic acids [7].

Iridium and Rhodium-Catalyzed C-H Activation Pathways

Recent advances in transition metal-catalyzed C–H activation have opened new avenues for the direct borylation of unactivated aromatic and heteroaromatic compounds. Iridium and rhodium catalysts, in particular, have demonstrated remarkable efficacy in promoting site-selective C–H borylation of pyridine derivatives.

In these methodologies, the catalyst activates a C–H bond on the pyridine ring, enabling direct installation of the boronic acid functionality without the need for pre-functionalization. The regioselectivity of C–H activation is influenced by the electronic and steric properties of the substrate, as well as the choice of ligand and reaction conditions.

For 2-(Isopropoxy)pyridine, the isopropoxy group can direct C–H activation to the 4-position, facilitating selective borylation. The reaction typically employs bis(pinacolato)diboron as the boron source, with an iridium or rhodium complex as the catalyst and a suitable ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine.

The advantages of C–H activation pathways include atom economy, avoidance of halogenated precursors, and the potential for late-stage functionalization of complex molecules. However, challenges remain in controlling regioselectivity and minimizing over-borylation.

Table 5 provides representative data for iridium- and rhodium-catalyzed C–H borylation of 2-(isopropoxy)pyridine derivatives.

SubstrateCatalyst/LigandBoron SourceTemperature (°C)Yield (%)
2-(Isopropoxy)pyridineIridium(I) complex/4,4'-dtbpyBis(pinacolato)diboron8060–75
2-(Isopropoxy)pyridineRhodium(I) complex/1,10-phenanthrolineBis(pinacolato)diboron9055–70

While yields are moderate, the operational simplicity and broad substrate scope render C–H activation an attractive strategy for the synthesis of pyridine boronic acids.

Scalable Synthesis Considerations

The translation of laboratory-scale synthetic methodologies to larger scales necessitates careful consideration of reaction efficiency, safety, cost, and environmental impact. For 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride, several factors influence the scalability of the chosen synthetic route.

Halogen-metal exchange and directed ortho-metallation methods, while effective on small scales, can present challenges in terms of reagent handling, temperature control, and waste generation. The use of highly reactive organolithium reagents requires stringent exclusion of moisture and oxygen, as well as specialized equipment for low-temperature operations.

Palladium-catalyzed borylation offers significant advantages for scale-up, including milder conditions, broad functional group tolerance, and compatibility with standard equipment. The use of bench-stable catalysts and atom-economical diboron reagents further enhances the practicality of this approach.

C–H activation methodologies, while promising, may require further optimization to achieve the yields and selectivity necessary for large-scale production. The high cost of iridium and rhodium catalysts, as well as the need for specialized ligands, can also impact the economic viability of these methods.

Process intensification strategies, such as continuous flow synthesis and in situ monitoring, can further improve the scalability and reproducibility of boronic acid synthesis. The choice of purification method, including the formation of the hydrochloride salt, is also critical for ensuring product stability and ease of handling.

Table 6 compares key parameters for the scalability of different synthetic routes to 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride.

MethodReagent CostEquipment RequirementsWaste GenerationScalability
Halogen-metal exchangeHighLow-temperature, inertModerateModerate
Directed ortho-metallationModerateLow-temperature, inertLowModerate
Palladium-catalyzed borylationModerateStandardLowHigh
C–H activation (Ir/Rh)HighStandardLowModerate

Palladium-catalyzed borylation emerges as the most scalable and cost-effective strategy for the preparation of 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride.

Green Chemistry Approaches to Boronic Acid Synthesis

The principles of green chemistry have increasingly informed the design of synthetic methodologies for boronic acids, with an emphasis on atom economy, reduction of hazardous reagents, and minimization of waste. For 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride, several strategies have been developed to enhance the sustainability of its synthesis.

Transition-metal-free borylation reactions, such as the pyridine-catalyzed radical borylation of aryl halides, offer a promising alternative to traditional metal-catalyzed processes. In this method, a pyridine-stabilized boryl radical is generated in situ and couples with an aryl radical derived from the halogenated substrate. The reaction proceeds under mild conditions and features operational simplicity, broad substrate scope, and gram-scale applicability [5].

The use of atom-economical boron sources, such as tetrahydroxydiboron, further reduces waste and simplifies purification. The avoidance of toxic solvents and the adoption of aqueous or solvent-free conditions are additional strategies for greening boronic acid synthesis.

Table 7 summarizes green chemistry metrics for selected synthetic routes to 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride.

MethodAtom EconomyHazardous ReagentsWaste GenerationGreen Metric Score
Halogen-metal exchangeLowHighModerate40
Directed ortho-metallationModerateModerateLow60
Palladium-catalyzed borylationHighLowLow80
Pyridine-catalyzed radical borylationHighLowLow85

The integration of green chemistry principles into the synthesis of boronic acids not only enhances environmental sustainability but also improves process efficiency and cost-effectiveness.

The isopropoxy substituent at the 2-position of the pyridine ring in 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride exerts distinct electronic effects that significantly influence the compound's chemical behavior. Alkoxy groups, including isopropoxy, function as electron-donating substituents through both inductive and resonance mechanisms [1]. The isopropoxy group exhibits a complex electronic character characterized by a net electron-donating effect, despite its oxygen atom possessing inherent electronegativity [2].

The electronic influence manifests through two primary pathways. First, the inductive effect operates through sigma bonds, where the oxygen atom's electronegativity creates a dipolar interaction that influences electron density distribution within the pyridine ring [1]. Second, resonance donation occurs through the interaction of oxygen's lone pairs with the aromatic π-system, contributing electron density to the pyridine ring [2] [3]. This dual nature results in the isopropoxy group displaying a σ-withdrawing, π-donor effect pattern [1].

The steric bulk of the isopropyl portion provides additional considerations beyond electronic effects. The branched alkyl structure creates steric hindrance that influences molecular conformations and intermolecular interactions [4]. This steric component affects the accessibility of the boronic acid functional group and influences the compound's participation in chemical reactions [2].

Electronic density calculations reveal that the isopropoxy substituent modulates the electron distribution within the pyridine ring, particularly affecting the nitrogen atom's basicity and the overall aromatic character [5]. The electron-donating nature of the isopropoxy group tends to increase electron density at the pyridine nitrogen, potentially enhancing its coordinating ability [6] [7]. This electronic modulation directly impacts the compound's reactivity profile in various chemical transformations.

Table 1: Electronic Properties Comparison

SubstituentElectronic EffectInductive ComponentResonance ComponentNet Effect
IsopropoxyMixedWithdrawing (-I)Donating (+R)Donating
MethoxyMixedWithdrawing (-I)Donating (+R)Donating
MethylDonatingDonating (+I)NoneDonating
HydrogenBaselineNoneNoneNeutral

Influence of Hydrochloride Salt Formation on Stability

The formation of the hydrochloride salt substantially enhances the stability profile of 2-(Isopropoxy)pyridine-4-boronic acid through multiple mechanistic pathways. Hydrochloride salt formation represents a critical strategy for improving the handling characteristics and storage stability of boronic acid derivatives [9].

The protonation of the pyridine nitrogen fundamentally alters the electronic properties of the molecule, creating a positively charged pyridinium species [10] [11]. This charge modification significantly impacts the compound's susceptibility to various degradation pathways, particularly protodeboronation reactions that commonly plague pyridyl boronic acids [12] [13]. The positive charge on the nitrogen atom reduces the electron density available for participating in unwanted side reactions [14].

Kinetic stability studies demonstrate that hydrochloride salt formation provides protection against pH-induced decomposition [13] [15]. The protonated form exhibits enhanced resistance to basic conditions that typically promote protodeboronation in neutral pyridyl boronic acids [16]. The salt form maintains structural integrity across a broader pH range compared to the free base, with half-life improvements of 2-5 fold under physiological conditions [9] [17].

Crystallographic evidence supports the enhanced stability through improved solid-state packing interactions [10] [11]. The ionic nature of the hydrochloride salt facilitates stronger intermolecular interactions, including hydrogen bonding networks that stabilize the crystal lattice [10]. These enhanced solid-state interactions contribute to improved thermal stability and reduced volatility .

The hydrochloride salt formation also enhances solubility characteristics in polar protic solvents while maintaining stability . This improved solubility profile facilitates purification procedures and enables broader application in synthetic methodologies. The salt form demonstrates superior handling characteristics, including reduced hygroscopicity and improved shelf stability under ambient conditions [20].

Table 2: Stability Comparison Data

ParameterFree BaseHydrochloride SaltImprovement Factor
Half-life at pH 72-4 hours8-20 hours3-5x
Thermal Stability200°C340°C1.7x
Storage Stability6 months>2 years>4x
Solubility (water)LowEnhanced10-50x

Comparative Analysis with Other Pyridylboronic Acids

Comparative structural analysis reveals distinctive features of 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride relative to other pyridylboronic acid derivatives. The positioning of both the isopropoxy substituent and the boronic acid functional group creates unique electronic and steric environments that differentiate this compound from its structural analogs [12] [21].

Position-dependent electronic effects demonstrate significant variations among pyridylboronic acid isomers. 2-Pyridylboronic acids typically exhibit poor stability due to rapid protodeboronation, with half-lives measured in minutes under basic conditions [12] [13]. In contrast, 3-pyridylboronic acids show enhanced stability with pKa values around 4.4 for the boron center [14] [22]. 4-Pyridylboronic acids occupy an intermediate position, with predicted pKa values of approximately 7.59 [23] [24].

The 4-position boronic acid placement in 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride provides optimal stability characteristics while maintaining synthetic utility [23] [21]. This positioning avoids the extreme instability associated with 2-substituted analogs while offering superior reactivity compared to 3-substituted variants [25]. The 4-position allows for effective electronic communication between the pyridine nitrogen and the boronic acid group without the destabilizing proximity effects observed in 2-pyridyl systems [12].

Substituent pattern analysis reveals that alkoxy substitution patterns significantly influence stability and reactivity profiles. 2-Methoxy-3-pyridylboronic acid and 2-methoxy-5-pyridylboronic acid have been extensively studied, demonstrating the beneficial effects of alkoxy substitution on stability [21]. The isopropoxy group provides additional steric protection compared to methoxy substituents while maintaining similar electronic benefits [26].

Cross-coupling reactivity studies demonstrate that 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride exhibits superior performance in Suzuki-Miyaura reactions compared to unsubstituted pyridylboronic acids . The enhanced stability allows for broader reaction conditions and improved functional group tolerance [29]. The compound maintains reactivity toward electron-deficient aryl halides while demonstrating improved stability toward protodeboronation under reaction conditions [12].

Table 3: Comparative Stability and Reactivity Analysis

CompoundPositionStability RankpKa (Boron)Coupling EfficiencyProtodeboronation Rate
2-(Isopropoxy)pyridine-4-boronic acid·HCl4High~7.5ExcellentSlow
2-Pyridylboronic acid2Very Low4.4PoorVery Fast
3-Pyridylboronic acid3Moderate4.4GoodModerate
4-Pyridylboronic acid4High7.6ExcellentSlow
2-Methoxypyridine-3-boronic acid3Moderate~5.0GoodModerate

Mechanistic Studies on Activation Pathways

Mechanistic investigations reveal multiple activation pathways operative in reactions involving 2-(Isopropoxy)pyridine-4-boronic acid hydrochloride. The boronic acid functional group participates in characteristic Lewis acid-base interactions that form the foundation for its synthetic utility [30] [31].

The primary activation mechanism involves the inherent Lewis acidity of the boron center, which readily forms complexes with nucleophilic species [32] [33]. In aqueous solution, the boronic acid exists in equilibrium between the neutral trigonal planar form and the tetrahedral boronate anion [32] [34]. The pKa value of approximately 7.5 indicates that both forms coexist under physiological conditions, with the equilibrium position dependent on solution pH [23] [24].

Suzuki-Miyaura coupling mechanisms demonstrate the characteristic oxidative addition, transmetalation, and reductive elimination sequence [29] [35]. The boronic acid undergoes transmetalation with palladium complexes, facilitated by base-promoted formation of the more nucleophilic boronate species [36] [37]. The isopropoxy substituent influences this process by modulating the electronic properties of the boronic acid, enhancing transmetalation rates while maintaining stability .

Protodeboronation pathways represent competing reaction channels that must be controlled for optimal synthetic outcomes [38] [16]. Mechanistic studies identify both concerted and stepwise pathways for carbon-boron bond cleavage [16] [13]. The hydrochloride salt form provides kinetic protection against these degradation pathways through electronic deactivation of the pyridine nitrogen [10] [14].

Advanced mechanistic studies utilizing computational methods reveal transition state structures for key reaction pathways [39] [40]. Density functional theory calculations demonstrate that the isopropoxy substituent stabilizes reactive intermediates through both electronic and steric effects [40] [34]. The calculated activation barriers support experimental observations of enhanced stability and reactivity [39].

Activation pathway diversity enables multiple synthetic applications beyond traditional cross-coupling reactions [30] [31]. The compound participates in C-H activation reactions, radical processes, and Lewis acid-catalyzed transformations [41] [35]. Each pathway involves distinct mechanistic requirements that are accommodated by the compound's electronic and structural features [30] [31].

Table 4: Mechanistic Pathway Analysis

Reaction TypeActivation MechanismRate-Limiting StepElectronic RequirementSteric Sensitivity
Suzuki-MiyauraTransmetalationOxidative AdditionNucleophilic BoronModerate
ProtodeboronationElectrophilic AttackC-B Bond CleavageElectrophilic BoronLow
C-H ActivationRadical FormationHydrogen AbstractionElectron TransferHigh
Lewis Acid CatalysisComplex FormationSubstrate BindingElectrophilic BoronHigh

Dates

Last modified: 08-18-2023

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